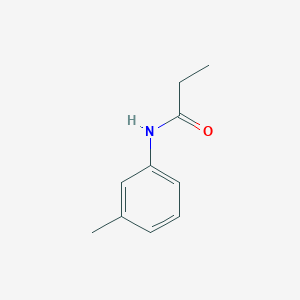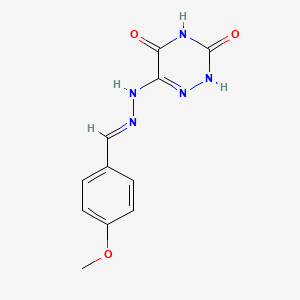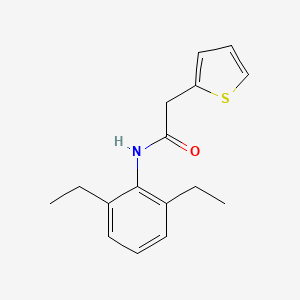![molecular formula C19H14F2O3 B5736067 7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5736067.png)
7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of flavones. This compound has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to exhibit a range of pharmacological effects, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which can provide valuable information for drug development. Additionally, future studies can focus on developing more efficient synthesis methods for this compound and its derivatives.
合成法
The synthesis of 7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the reaction of 2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is purified by column chromatography using a suitable solvent system.
科学的研究の応用
7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O3/c20-16-5-2-6-17(21)15(16)10-23-11-7-8-13-12-3-1-4-14(12)19(22)24-18(13)9-11/h2,5-9H,1,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOSKIYVPLFDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5735993.png)

![3-bromo-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5735995.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5736003.png)

![4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5736013.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5736025.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5736027.png)
![4-benzyl-1-[(2-chlorophenoxy)acetyl]piperidine](/img/structure/B5736031.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5736038.png)

![2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5736053.png)

